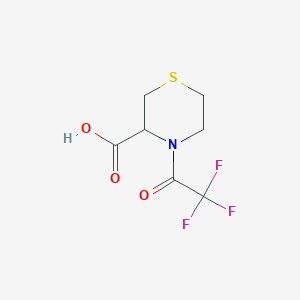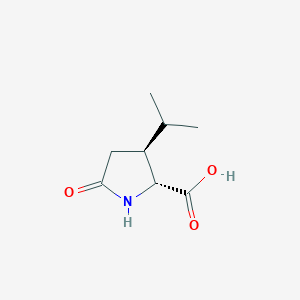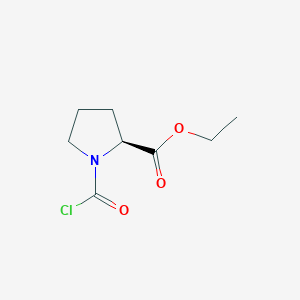
5-Chloroquinaldine trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloroquinaldine trihydrate is a chemical compound with the molecular formula C10H8ClN·3H2O. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 2nd position on the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinaldine trihydrate typically involves the chlorination of quinaldine (2-methylquinoline). One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of phase-transfer catalysts can also enhance the efficiency of the chlorination process .
化学反応の分析
Types of Reactions: 5-Chloroquinaldine trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form 5-chloro-2-methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives .
科学的研究の応用
5-Chloroquinaldine trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for antimalarial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 5-Chloroquinaldine trihydrate is primarily related to its ability to interact with biological targets. It can inhibit the action of certain enzymes and disrupt cellular processes. For example, in antimalarial research, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death .
類似化合物との比較
2-Methylquinoline: Lacks the chlorine atom at the 5th position.
5-Bromoquinaldine: Similar structure but with a bromine atom instead of chlorine.
5-Chloro-2-methylquinoline: Similar structure but without the trihydrate form.
Uniqueness: 5-Chloroquinaldine trihydrate is unique due to its specific substitution pattern and the presence of three water molecules in its crystalline form. This unique structure can influence its reactivity and solubility, making it distinct from other quinoline derivatives .
特性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC名 |
5-chloro-2-methylquinoline;trihydrate |
InChI |
InChI=1S/C10H8ClN.3H2O/c1-7-5-6-8-9(11)3-2-4-10(8)12-7;;;/h2-6H,1H3;3*1H2 |
InChIキー |
JXVKLKXHTBMKJX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)Cl.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Formylbenzo[d]oxazole-2-carboxamide](/img/structure/B12867586.png)
![((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate](/img/structure/B12867593.png)

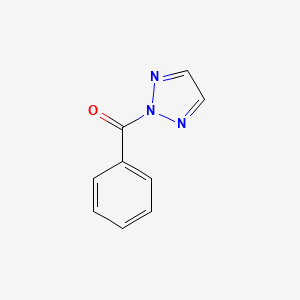
![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol](/img/structure/B12867609.png)
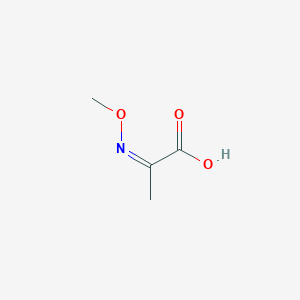
![2-Bromobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867614.png)
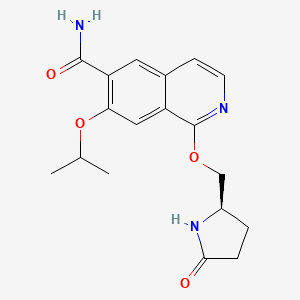

![(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B12867626.png)
